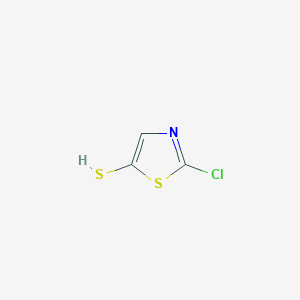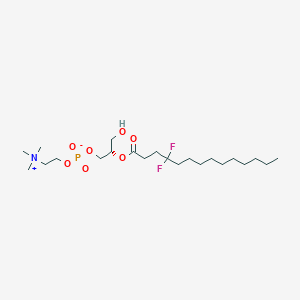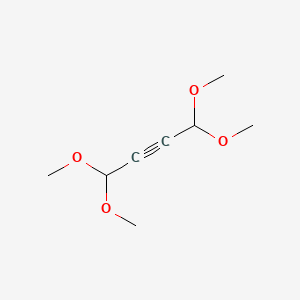
1,1,4,4-Tetramethoxybut-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethoxybut-2-yne is an organic compound with the molecular formula C₈H₁₄O₄. It is characterized by the presence of two methoxy groups attached to each of the terminal carbon atoms of a butyne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethoxybut-2-yne can be synthesized through a multi-step process involving the following key steps :
Bromination: 2,5-dimethoxy-2,5-dihydrofuran is brominated using bromine in dichloromethane at low temperatures to form 3,4-dibromo-2,5-dimethoxytetrahydrofuran.
Methanolysis: The dibromo compound is then subjected to methanolysis in the presence of sulfuric acid to yield 2,3-dibromo-1,1,4,4-tetramethoxybutane.
Dehydrohalogenation: Finally, the dibromo compound undergoes dehydrohalogenation using potassium hydroxide in tetrahydrofuran to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4-Tetramethoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1,4,4-Tetramethoxybut-2-yne has a variety of research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethoxybut-2-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .
Comparison with Similar Compounds
1,1,4,4-Tetraethoxybut-2-yne: Similar in structure but with ethoxy groups instead of methoxy groups.
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of methoxy groups.
Uniqueness: 1,1,4,4-Tetramethoxybut-2-yne is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
53281-53-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1,1,4,4-tetramethoxybut-2-yne |
InChI |
InChI=1S/C8H14O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,1-4H3 |
InChI Key |
IXNAXQITDUBOFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#CC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


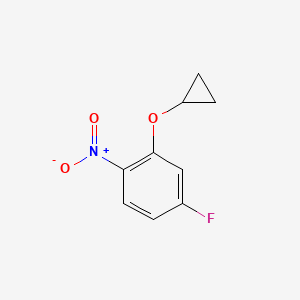
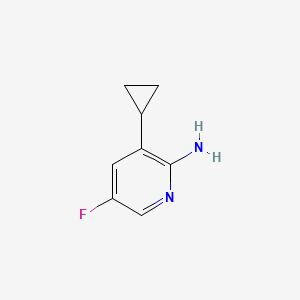
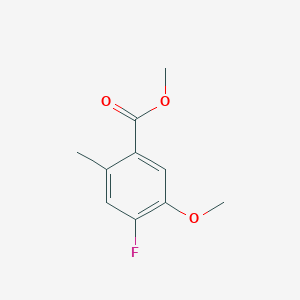

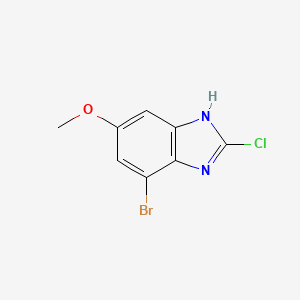

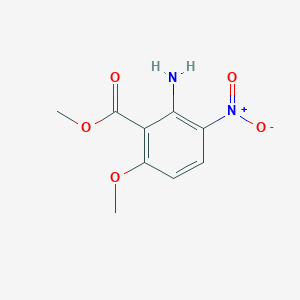
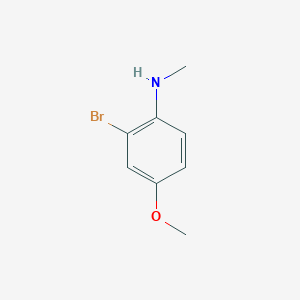
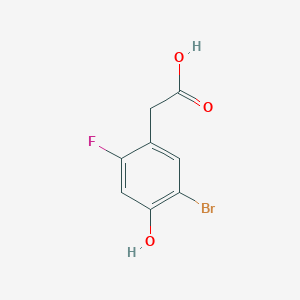

![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
